1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide
CAS No.:
Cat. No.: VC14676169
Molecular Formula: C13H16FN3O2S
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN3O2S |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(10(3)15-17)20(18,19)16-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3 |
| Standard InChI Key | OZKYRCSULSWYHP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F |
Introduction
Structural Characteristics and Molecular Properties
1-Ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide (molecular formula: ) features a pyrazole core substituted with ethyl, fluorine, and methyl groups at positions 1, 5, and 3, respectively, alongside a sulfonamide group linked to a 4-methylphenyl moiety (Figure 1). The compound’s molecular weight is 297.35 g/mol, and its structure is characterized by:
-
Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
Sulfonamide functional group: Imparts polarity and potential enzyme-inhibitory properties.
-
Substituents: The ethyl group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.35 g/mol |
| SMILES Notation | CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F |
| InChI Key | OZKYRCSULSWYHP-UHFFFAOYSA-N |
The compound’s stereoelectronic profile, derived from its substituents, suggests strong potential for interacting with biological targets such as enzymes or receptors.
The target compound’s fluorine atom enhances metabolic stability and membrane permeability compared to non-fluorinated analogues, while the 4-methylphenyl group may improve target affinity through hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume